

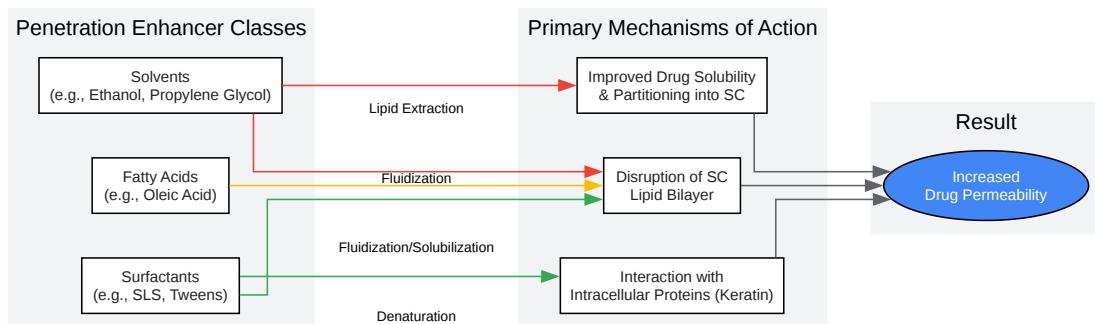
The Core Mechanisms of Transdermal Penetration Enhancers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl myristate*

Cat. No.: B080233


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanisms of action employed by chemical penetration enhancers to facilitate the transdermal delivery of therapeutic agents. It covers the primary modes of interaction with the skin barrier, quantitative data on enhancer efficacy, detailed experimental protocols for evaluation, and the signaling pathways involved in modulating cellular junctions.

Core Mechanisms of Action: Overcoming the Stratum Corneum

The primary challenge in transdermal drug delivery is the formidable barrier presented by the stratum corneum (SC), the outermost layer of the epidermis. This layer is often described as a "brick and mortar" structure, with protein-rich corneocytes (the "bricks") embedded in a continuous, highly-ordered lipid matrix (the "mortar"). Chemical penetration enhancers function by transiently and reversibly disrupting this structure. Their mechanisms can be broadly categorized into three main actions: disruption of the SC lipid bilayer, interaction with intracellular proteins, and improvement of drug partitioning and solubility within the SC.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Overview of primary mechanisms of chemical penetration enhancers.

Solvents (Alcohols, Glycols, DMSO)

Solvents enhance penetration primarily by acting as a co-solvent for the drug within the stratum corneum, thereby improving its partitioning coefficient.^[1] Alcohols like ethanol and glycols such as propylene glycol can also enhance permeation by swelling the stratum corneum and, at higher concentrations, by extracting SC lipids, which creates more permeable channels or "pores".^{[1][3]} Propylene glycol has been shown to disrupt the hydrogen bonds between the lipid bilayer and water, disorder the lipid acyl tails, and induce pore formation at concentrations of 15-25 mol%.^[4]

Fatty Acids

Fatty acids, such as oleic acid and undecanoic acid, integrate into the SC lipid bilayers and disrupt their highly ordered packing.^[2] This increases the fluidity of the lipid matrix, which in turn increases the diffusion coefficient of the permeating drug.^[1] Unsaturated fatty acids, which have a "kinked" chain, are particularly effective at creating disorder within the lipid domains

compared to their saturated counterparts of the same chain length.^[5] The efficacy of fatty acids is dependent on their chain length, degree of saturation, and lipophilicity.^{[5][6]}

Surfactants

Surfactants are amphiphilic molecules that can exert a powerful influence on SC permeability through multiple mechanisms.^[7] They can penetrate the intercellular lipid matrix, increasing fluidity and even solubilizing and extracting lipid components.^{[8][9]} They can also interact with the keratin filaments within the corneocytes.^[8]

- Anionic Surfactants: (e.g., Sodium Lauryl Sulfate - SLS) are potent enhancers that can fluidize lipids and interact strongly with keratin, leading to uncoiling of its helical structure.^{[8][10]} This can cause significant disruption and, at higher concentrations, skin irritation.^[10]
- Cationic Surfactants: These interact with the keratin fibrils of corneocytes and with anionic components of the SC, disrupting the cell-lipid matrix.^{[8][10]}
- Non-ionic Surfactants: Generally considered the least irritating, they enhance absorption by fluidizing the SC lipids.^{[8][9][10]}

Quantitative Analysis of Enhancer Efficacy

The effectiveness of a penetration enhancer is quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an Enhancement Ratio (ER) or by direct measurement of the steady-state flux (J_{ss}). The following tables summarize quantitative data from various studies.

Table 1: Effect of Various Enhancers on the Transdermal Flux of Buprenorphine

Penetration Enhancer	Concentration (w/w)	Steady-State Flux (J _{ss}) ($\mu\text{g}/\text{cm}^2/\text{h}$)
Lauryl Alcohol	8%	0.843
Tween 80	8%	1.473
Levulinic Acid	8%	1.594

Data sourced from a study using abdominal rat skin.[\[11\]](#)

Table 2: Permeation Enhancement of Captopril

Penetration Enhancer	Concentration	Permeability Coefficient (cm/h)	Flux (µg/cm²/h)	Enhancement Ratio
Control (None)	-	4.35	65.31	1.00
Citric Acid	1%	9.67	145.15	2.22
Citral	1%	11.07	166.05	2.54

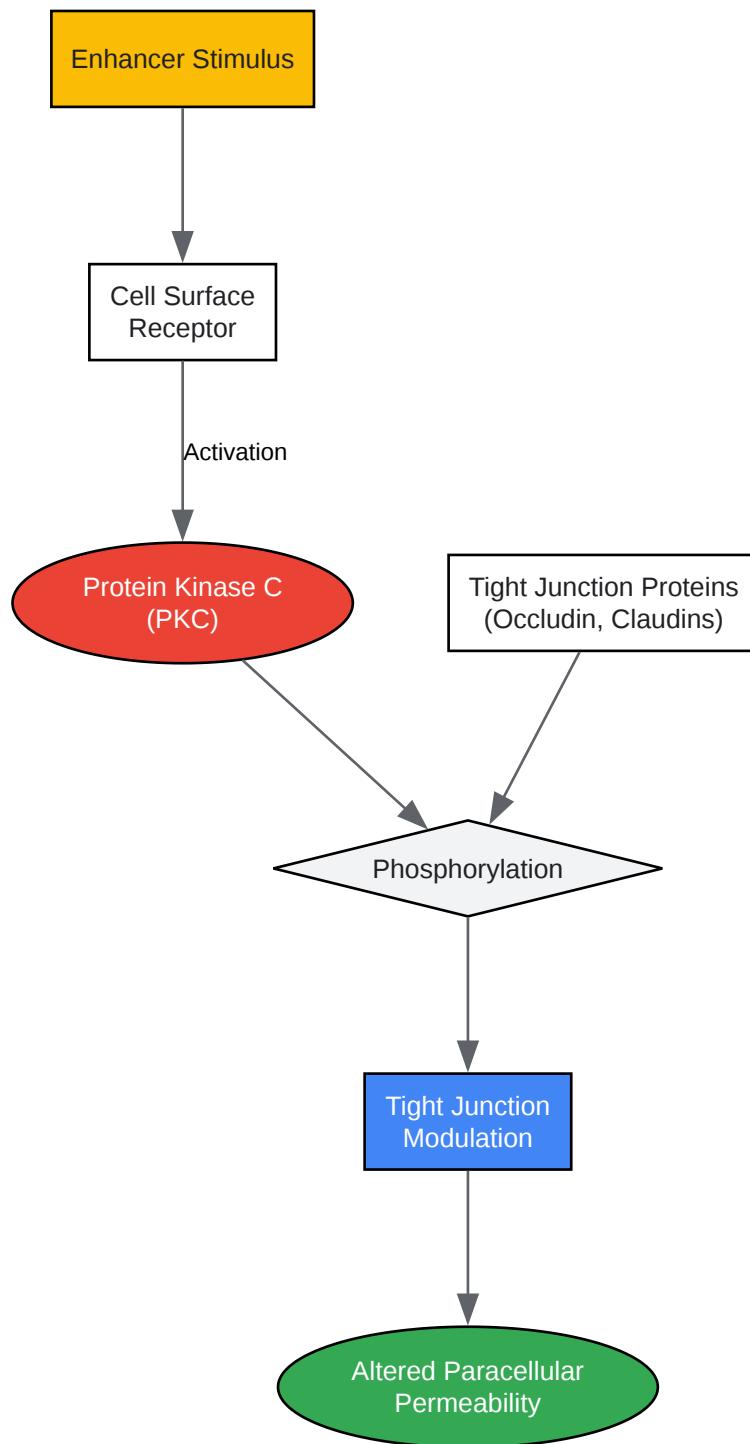
Data sourced from a study using a siloxane membrane.[\[12\]](#)

Table 3: Enhancement Ratios for Various Drugs with Perilla Ketone (PEK)

Model Drug	LogP	PEK Conc. (w/v)	Enhancement Ratio (ER)
Puerarin	-0.63	3%	2.96 ± 0.07
		5%	3.39 ± 0.21
5-Fluorouracil	-0.89	3%	1.42 ± 0.12
		5%	1.71 ± 0.08
Lidocaine HCl	0.35	3%	1.83 ± 0.11
		5%	2.12 ± 0.11

Data sourced from an in vitro study.[\[13\]](#)

Modulation of Cellular Junctions: A Deeper Mechanism


While the primary barrier is the non-viable stratum corneum, some penetration enhancers may also act on the tight junctions (TJs) within the viable layers of the epidermis. Tight junctions are

complex protein structures that regulate the paracellular pathway (the space between cells).

[14] The integrity of these junctions is controlled by complex intracellular signaling pathways.

[15]

Modulation of TJ proteins like claudins and occludin can be achieved through the activation or inhibition of various kinases, such as Protein Kinase C (PKC), and phosphatases.[16][17] For instance, the activation of certain PKC isoforms can lead to the phosphorylation of TJ proteins, resulting in either a tightening or loosening of the junctional seal, thereby altering paracellular permeability.[15]

[Click to download full resolution via product page](#)

Caption: A generalized signaling pathway for tight junction modulation via PKC.

Experimental Protocols: Evaluation of Penetration Enhancers

The gold standard for in vitro evaluation of skin penetration is the use of a diffusion cell, most commonly the Franz diffusion cell.[\[18\]](#) This apparatus allows for the controlled study of permeation across a skin membrane, be it human or animal tissue or a synthetic equivalent.[\[19\]](#)

Detailed Protocol: In Vitro Skin Permeation Study Using a Franz Diffusion Cell

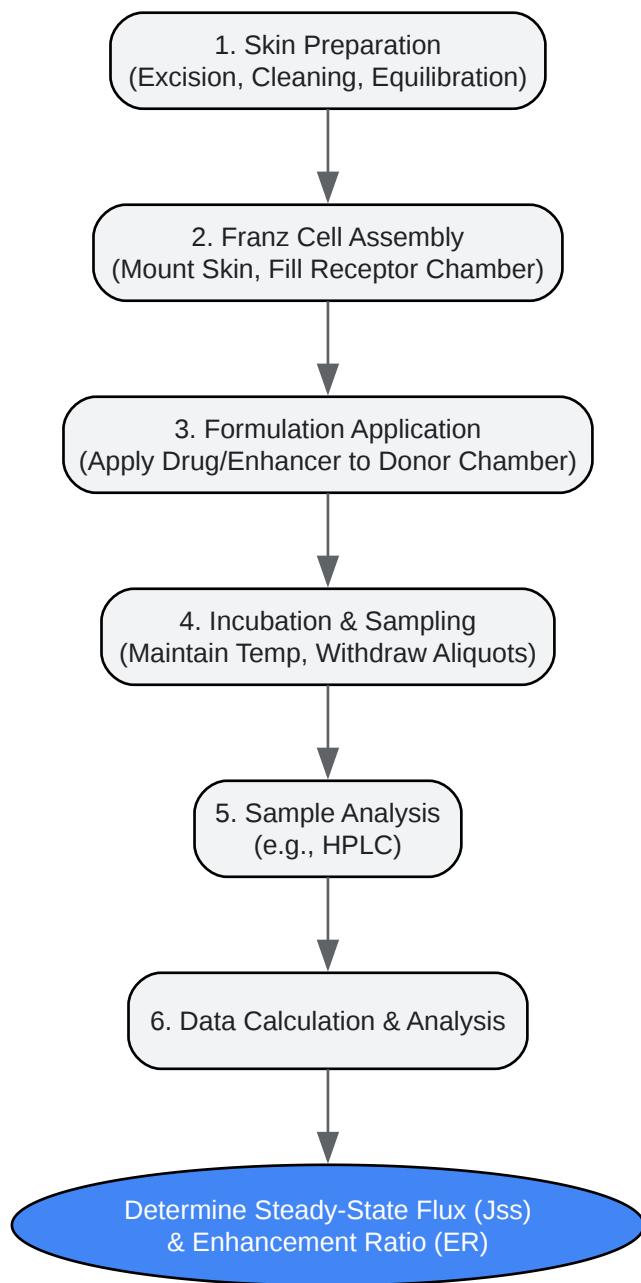
1. Skin Membrane Preparation:

- Excise full-thickness skin (e.g., porcine ear skin, rat abdominal skin) from the donor.[\[20\]](#)[\[21\]](#)
- Carefully remove any subcutaneous fat and connective tissue using a scalpel.
- Cut the prepared skin into sections appropriately sized for the diffusion cells.
- Equilibrate the skin membrane in a suitable buffer (e.g., phosphate-buffered saline, PBS pH 7.4) for at least one hour before mounting.[\[21\]](#)

2. Franz Diffusion Cell Assembly:

- Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
- Clamp the two chambers together securely. Ensure there are no leaks.
- Fill the receptor chamber with a known volume of receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 32-37°C to simulate physiological conditions.[\[11\]](#)
- Place a small magnetic stir bar in the receptor chamber and begin stirring to ensure the medium is well-mixed and to avoid the formation of an unstirred water layer.

3. Application of Formulation:


- Apply a precise amount of the test formulation (containing the drug and penetration enhancer) evenly onto the surface of the skin in the donor chamber.
- The donor chamber may be left open (non-occluded) or sealed (occluded) depending on the study design.[\[18\]](#)

4. Sampling and Analysis:

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

5. Data Analysis:

- Calculate the cumulative amount of drug permeated per unit area of the skin ($\mu\text{g}/\text{cm}^2$) at each time point.
- Plot the cumulative amount permeated versus time.
- Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the plot.
- Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro skin permeation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surfactants as transdermal penetration enhancers: structure, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrar.com [ijrar.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paracellular drug absorption enhancement through tight junction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]
- 17. Pathways and Progress in Improving Drug Delivery through the Intestinal Mucosa and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ejppr.com [ejppr.com]
- To cite this document: BenchChem. [The Core Mechanisms of Transdermal Penetration Enhancers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080233#mechanism-of-action-as-a-penetration-enhancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com